molecular formula C13H12N2O5 B5827855 N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide

N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5827855
M. Wt: 276.24 g/mol
InChI Key: VIZLEAPHFKXACR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-ethoxyaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Tetrahydrofuran derivatives: Formed through the hydrogenation of the furan ring.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA and proteins. This leads to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The furan ring also contributes to the compound’s reactivity and ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-methoxybenzamide: Shares the ethoxyphenyl group but differs in the presence of a methoxybenzamide moiety.

    N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide: Contains an ethoxyphenyl group and an ethanediamide structure.

Uniqueness

N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both nitro and furan groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-2-19-10-6-4-3-5-9(10)14-13(16)11-7-8-12(20-11)15(17)18/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZLEAPHFKXACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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